Spacer Arm Length: 17.6 Å PEG2 vs. Shorter and Longer Analogues
Mal-amido-PEG2-NHS ester provides a precise 17.6 Å spacer arm, a critical parameter for optimizing the distance between conjugated biomolecules . This length is significantly greater than the 8.3 Å spacer of the common non-PEGylated comparator SMCC and its water-soluble analog Sulfo-SMCC, which can lead to increased steric hindrance and reduced conjugation efficiency in some systems [1]. Conversely, it is shorter than the 31.7 Å and 39.2 Å spacers of Mal-PEG6-NHS and Mal-PEG8-NHS esters, respectively .
| Evidence Dimension | Spacer arm length (Angstroms, Å) |
|---|---|
| Target Compound Data | 17.6 Å |
| Comparator Or Baseline | SMCC / Sulfo-SMCC: 8.3 Å; Mal-PEG6-NHS ester: 31.7 Å; Mal-PEG8-NHS ester: 39.2 Å |
| Quantified Difference | 2.1x longer than SMCC; 1.8x shorter than Mal-PEG6; 2.2x shorter than Mal-PEG8. |
| Conditions | Calculated from molecular structure; consistent with vendor specifications. |
Why This Matters
The 17.6 Å length is optimal for applications requiring a balance between proximity (for efficient payload release) and flexibility (to reduce steric hindrance) in ADC and probe design, making it a distinct, non-interchangeable tool.
- [1] Sigma-Aldrich. Crosslinkers Selection Guide. Sigma-Aldrich; 2025. View Source
